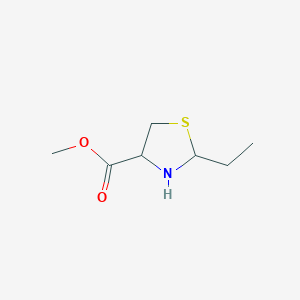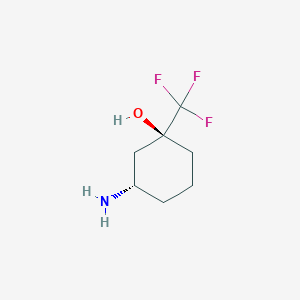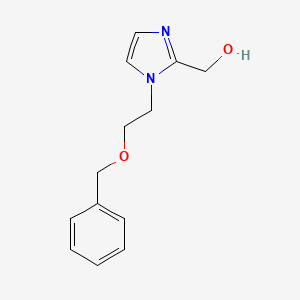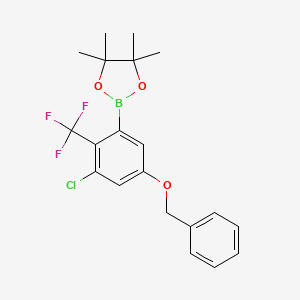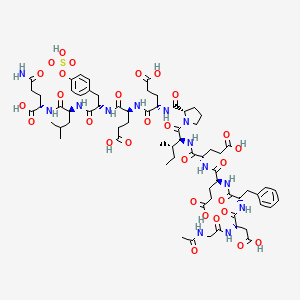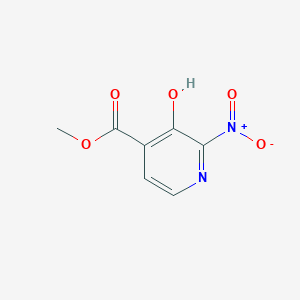![molecular formula C11H22N2O3 B13911758 tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a hydroxyamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the hydroxyamino group. One common method involves the use of tert-butyl chloroformate to protect the piperidine nitrogen, followed by the reaction with hydroxylamine to introduce the hydroxyamino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyamino group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the hydroxyamino group.
Tert-butyl (3S)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate: An enantiomer with different stereochemistry.
Tert-butyl (3R)-3-aminopiperidine-1-carboxylate: Similar but without the hydroxy group.
Uniqueness
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group, piperidine ring, and hydroxyamino group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-5-9(8-13)7-12-15/h9,12,15H,4-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
PZQPHDFADYUDTI-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNO |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
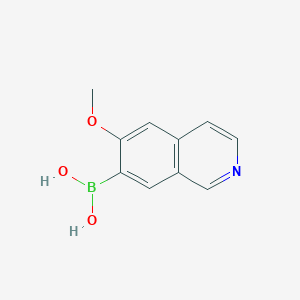
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)

